molecular formula C6H3ClN2O2 B6598648 7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol CAS No. 1782594-40-4

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol

Cat. No.: B6598648
CAS No.: 1782594-40-4
M. Wt: 170.55 g/mol
InChI Key: IVNBOMVQNMBLGX-UHFFFAOYSA-N
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Description

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol is a heterocyclic compound that belongs to the oxazolo-pyridine family It is characterized by the presence of a chlorine atom at the 7th position and an oxazolo ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazolo-pyridine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolo-pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-oxazolo-pyridine compounds.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted oxazolo-pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise as a bioactive molecule with potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydropyrido[2,3-d][1,3]oxazol-2-one
  • 6-chloro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one

Uniqueness

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol is unique due to the presence of the chlorine atom at the 7th position, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-chloro-3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2/c7-3-1-2-8-5-4(3)11-6(10)9-5/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNBOMVQNMBLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782594-40-4
Record name 7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol
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